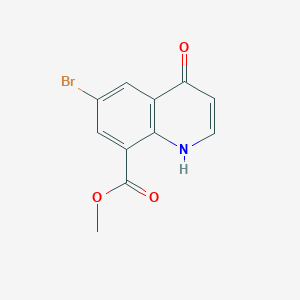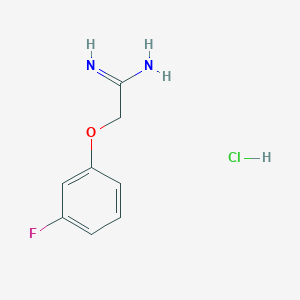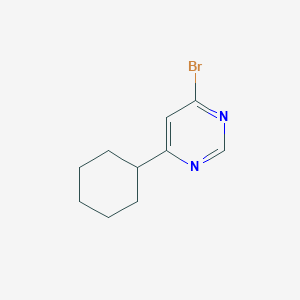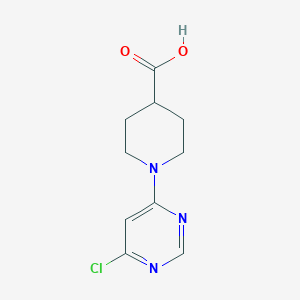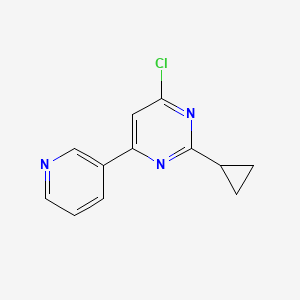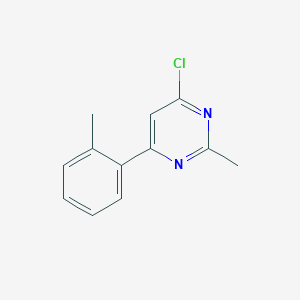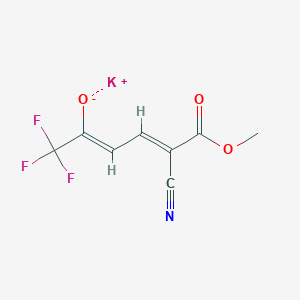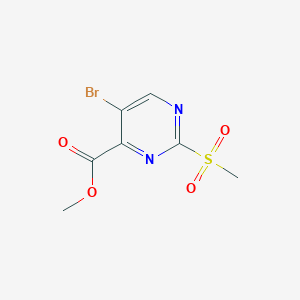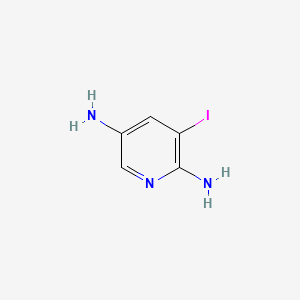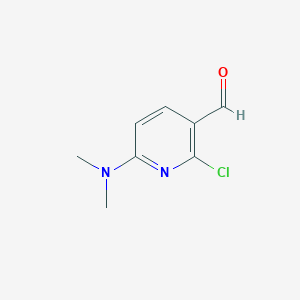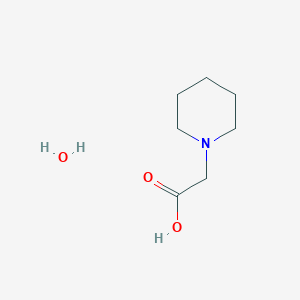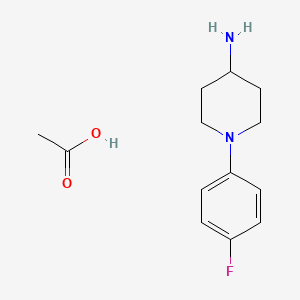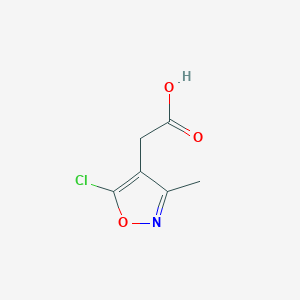
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Vue d'ensemble
Description
“2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
Oxazoles, such as “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . This structure is stable and was first prepared in 1947 .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are largely influenced by their substitution patterns . These substitutions play a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” include a molecular weight of 171.15 . It is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial Activity Research
- Synthesis and Antibacterial Activity : Researchers synthesized various derivatives of acetic acid, including a compound similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid. These compounds were tested for antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus, showing promising results (Kadian, Maste, & Bhat, 2012).
Heterocyclic Compound Synthesis
- Synthesis of Triheterocyclic Compounds : A study focused on synthesizing acetic acid derivatives, leading to the creation of triheterocyclic compounds. These compounds, including variations similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, have potential applications in various chemical fields (Demirbas, 2005).
Reactivity Studies
- Investigating Chlorine Atom Reactivity : A study explored the reactivity of chlorine atoms in compounds like 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, contributing to understanding their chemical behavior and potential applications (Kornienko et al., 2014).
Ligand Synthesis for Medical Imaging
- Synthesis of Rigidified Lanthanide Chelates : Research into synthesizing ligands for medical imaging applications included derivatives of acetic acid, offering insights into their potential use in enhancing imaging techniques (Ranganathan et al., 2002).
Novel Acrylic Acid Derivative Synthesis
- Synthesis of Acrylic Acid Derivatives : The synthesis of novel acrylic acid derivatives, related to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, was achieved, adding to the repertoire of useful compounds in organic chemistry (Kaushik, Verma, & Madaan, 2011).
Orientations Futures
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMIIDHCSQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
